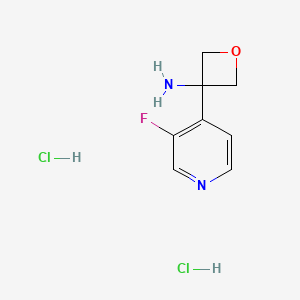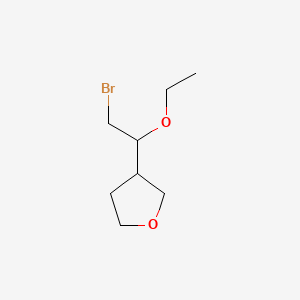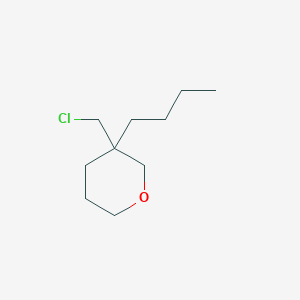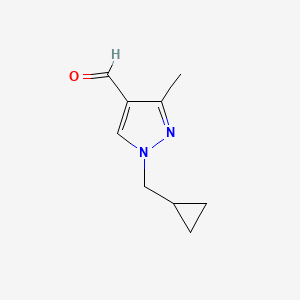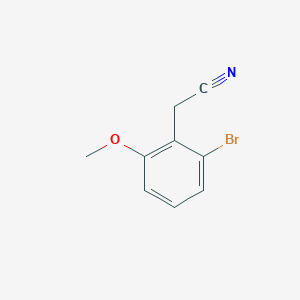
2-(2-Bromo-6-methoxyphenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-6-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H8BrNO. It is a derivative of acetonitrile, where the nitrile group is attached to a brominated and methoxylated phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-methoxyphenyl)acetonitrile typically involves the bromination of 2-methoxyphenylacetonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-6-methoxyphenyl)acetonitrile can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetonitriles, while oxidation and reduction can lead to the formation of corresponding acids or alcohols.
Scientific Research Applications
2-(2-Bromo-6-methoxyphenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-6-methoxyphenyl)acetonitrile depends on the specific context in which it is used. Generally, its reactivity is influenced by the presence of the bromine and methoxy groups, which can participate in various chemical interactions. The nitrile group also plays a crucial role in its reactivity, acting as a site for nucleophilic attack or other chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromo-4-methoxyphenyl)acetonitrile: Similar in structure but with the bromine atom at a different position.
2-(2-Bromo-5-methoxyphenyl)acetonitrile: Another positional isomer with different reactivity.
2-Bromo-2-(4-methoxyphenyl)acetonitrile: A compound with the bromine and methoxy groups in different positions, affecting its chemical behavior
Uniqueness
2-(2-Bromo-6-methoxyphenyl)acetonitrile is unique due to the specific positioning of the bromine and methoxy groups, which influence its reactivity and potential applications. This positional arrangement can lead to different chemical properties and interactions compared to its isomers.
Properties
Molecular Formula |
C9H8BrNO |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
2-(2-bromo-6-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H8BrNO/c1-12-9-4-2-3-8(10)7(9)5-6-11/h2-4H,5H2,1H3 |
InChI Key |
JJXRIEDGRJPKLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


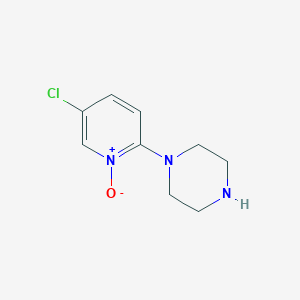
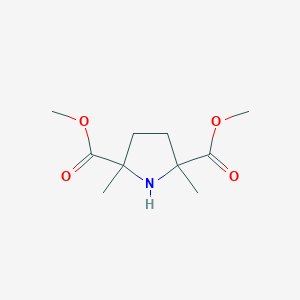
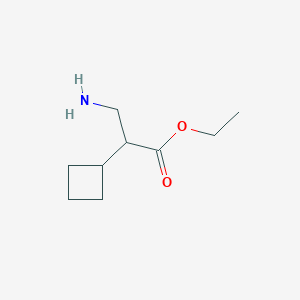
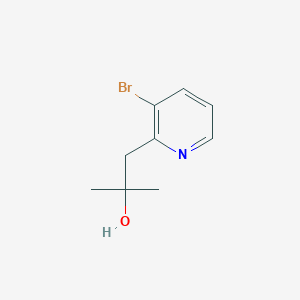
![5-Ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13550102.png)
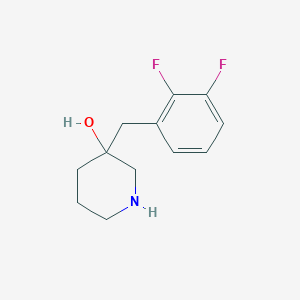
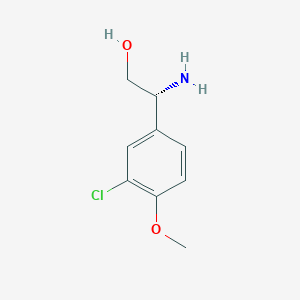
![1-[3-(Methylamino)pyrrolidin-1-yl]ethan-1-onedihydrochloride](/img/structure/B13550124.png)
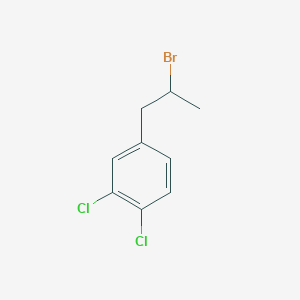
![2-chloro-9H-indeno[2,1-d]pyrimidin-9-one](/img/structure/B13550147.png)
